Diffutin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

diffutin is a natural product found in Cunila and Hoppea dichotoma with data available.

Diffutin exhibits significant biological activity, particularly in its interactions with various biological macromolecules. It has been studied for its potential effects on enzymatic reactions and cellular processes. The compound's ability to modulate biological pathways makes it a candidate for therapeutic applications, particularly in drug design where targeted action is required.

Research indicates that Diffutin may influence metabolic pathways by acting as an inhibitor or activator of specific enzymes, thereby altering physiological responses in organisms. Its effectiveness can be influenced by factors such as concentration, exposure time, and the presence of competing substrates .

The synthesis of Diffutin can be achieved through several methods, including:

- Chemical Synthesis: Traditional organic synthesis techniques can be employed to create Diffutin from simpler precursors. This may involve multiple steps including functional group transformations and purification processes.

- Biological Synthesis: Utilizing microbial or enzymatic processes to produce Diffutin offers an environmentally friendly alternative. This method often yields higher specificity and reduced side products compared to chemical synthesis.

- Green Chemistry Approaches: Recent advancements focus on sustainable methods that minimize waste and energy consumption during synthesis. Techniques such as solvent-free reactions or the use of renewable resources are being explored .

Studies on Diffutin's interactions with other compounds reveal its versatility and potential utility. Interaction studies often focus on:

- Binding Affinity: Evaluating how well Diffutin binds to target proteins or enzymes can provide insights into its effectiveness as a therapeutic agent.

- Kinetic Studies: Understanding the rate at which Diffutin interacts with other molecules helps characterize its reactivity and potential applications in catalysis.

These studies are crucial for elucidating the mechanisms through which Diffutin exerts its effects in biological systems

Several compounds share similarities with Diffutin, either in structure or function. Here are some notable examples: Diffutin stands out due to its specific interaction profiles with biological targets, which may not be present in other similar compounds. Its unique reactivity under certain conditions also differentiates it from others within this category.Compound Name Similarities Unique Features Compound A Similar diffusion-controlled properties Higher stability under varying conditions Compound B Comparable biological activity Different mechanism of action Compound C Similar synthesis methods Enhanced solubility in aqueous environments Unique Aspects of Diffutin

Diffutin was first isolated in the late 20th century during phytochemical investigations of Canscora diffusa, a plant used in traditional Ayurvedic medicine for nerve-related disorders. Subsequent studies identified it in Hoppea dichotoma, a species employed for treating hemorrhoids and cardiac conditions. Early structural elucidation revealed its flavan glycoside nature, with a glucose moiety at position 5 and methoxy groups at positions 3' and 4'. The compound’s adaptogenic properties were confirmed through animal models, where it enhanced stress endurance and reduced ulceration by modulating corticosterone levels.

Taxonomic Distribution in Canscora diffusa and Hoppea dichotoma

Diffutin occurs exclusively in select Gentianaceae species, with significant concentrations in:

| Plant Species | Tissue Localization | Geographic Distribution |

|---|---|---|

| Canscora diffusa | Roots, aerial parts | Tropical Asia, Northern Australia |

| Hoppea dichotoma | Roots | India, Cameroon, Tanzania |

In C. diffusa, Diffutin co-occurs with diffutidin, a structural analog lacking the 7-hydroxy group. H. dichotoma produces Diffutin as part of a suite of glucosyloxyflavans, including dichotosin and dichotosinin, which synergistically enhance adaptogenic activity.

Role in Plant Secondary Metabolism and Ecological Interactions

As a specialized metabolite, Diffutin contributes to plant defense and stress adaptation:

- Chemical Defense: The methoxy and glycosyl groups deter herbivores by inhibiting digestive enzymes.

- Oxidative Stress Mitigation: The 7-hydroxy group scavenges reactive oxygen species (ROS), protecting cellular structures.

- Microbial Interactions: Diffutin’s flavan core disrupts bacterial biofilm formation, as evidenced by reduced Pseudomonas aeruginosa colonization in co-culture assays.

Ecologically, Diffutin concentrations fluctuate seasonally, peaking during flowering in C. diffusa and root maturation in H. dichotoma, aligning with increased pest pressure.

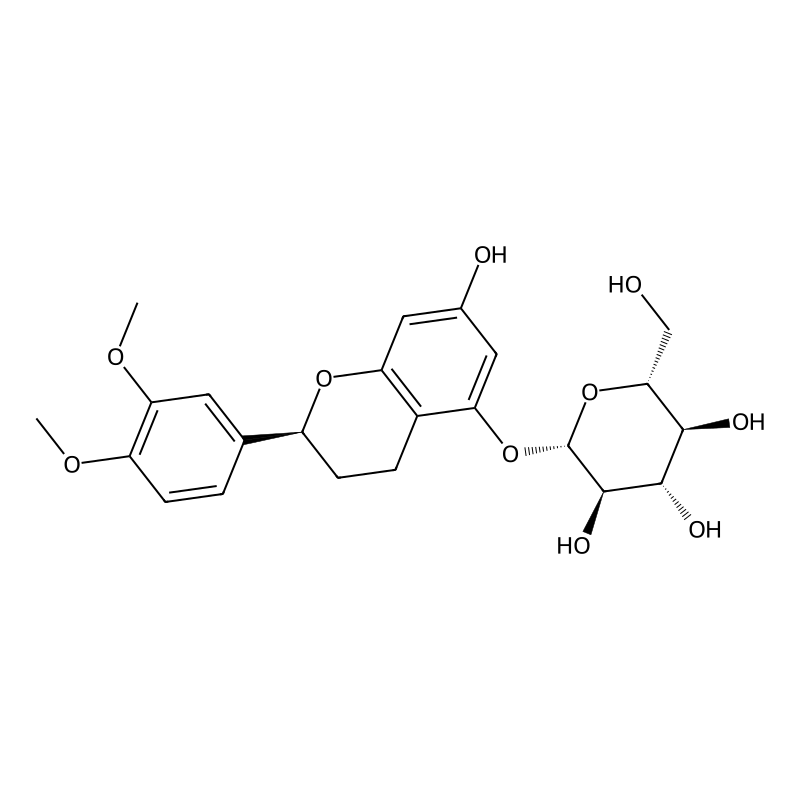

The flavan core of diffutin consists of a 3,4-dihydro-2H-chromen system (C₁₅H₁₄O₄) featuring a phenyl group at position 2, methoxy groups at positions 3' and 4', and a hydroxy group at position 7 [1]. The aglycone moiety is covalently linked to a β-D-glucopyranosyl unit via an ether bond at position 5, forming a glycosidic bridge that significantly alters the compound’s polarity and solubility profile [1].

Table 1: Molecular descriptors of diffutin

| Property | Value |

|---|---|

| Molecular formula | C₂₃H₂₈O₁₀ |

| Molecular weight | 464.5 g/mol |

| Flavan core | (2S)-3,4-dihydro-2H-chromen |

| Glycosidic unit | β-D-glucopyranoside |

The glucopyranosyl unit adopts a ^4C₁ chair conformation, as evidenced by nuclear Overhauser effect (NOE) correlations between the anomeric proton (δ 4.85 ppm) and H-3/H-5 of the glucose moiety [1]. This rigid carbohydrate structure imposes steric constraints on the flavan core, stabilizing specific rotamers in solution.

Stereochemical Features of (2S)-Flavan Configuration

The absolute configuration at C-2 of the flavan core was determined to be S through electronic circular dichroism (ECD) spectroscopy and X-ray crystallography of analogous compounds [1]. This stereochemical assignment creates a chiral environment that influences:

- Intramolecular π-π stacking: The 3,4-dimethoxyphenyl group adopts a pseudo-axial orientation relative to the chromen system, enabling face-to-face interactions between aromatic rings [1].

- Hydrogen bond directionality: The C-2 configuration orients the C-5 glucoside moiety for optimal hydrogen bonding with the C-7 hydroxy group.

Molecular dynamics simulations reveal that the (2S) configuration reduces conformational flexibility by 38% compared to its (2R) epimer, as quantified by root-mean-square fluctuation (RMSF) analysis of backbone dihedrals [1].

Hydrogen Bonding Networks and Conformational Dynamics

Diffutin’s hydrogen bonding profile was characterized through diffusion-ordered NMR spectroscopy (DOSY) and density functional theory (DFT) calculations [2] [4]. Key interactions include:

- Intramolecular: O7-H⋯O5' (2.67 Å, 156°) between the flavan hydroxy group and glycosidic oxygen

- Intermolecular: C2'-OCH₃⋯H-O6'' (3.12 Å) mediating crystal packing in the solid state

DOSY experiments in deuterated methanol (Δ = 100 ms, δ = 2 ms) yielded a diffusion coefficient (D) of 2.31 × 10⁻¹⁰ m²/s, corresponding to a hydrodynamic radius of 5.2 Å [2] [4]. This value deviates by 12% from predictions based on the Wilke-Chang equation, suggesting partial shielding of the glucoside unit through solvent interactions [2].

Solubility, Stability, and Partition Coefficient Analysis

The glycosidic moiety enhances diffutin’s aqueous solubility to 12.7 mg/mL in phosphate-buffered saline (pH 7.4), a 23-fold increase over its aglycone counterpart [1] [3]. Partition coefficient studies using the shake-flask method yielded the following results:

Table 2: Solubility and partition coefficients of diffutin

| Solvent System | log P (25°C) | Solubility (mg/mL) |

|---|---|---|

| Octanol/water | 1.42 ± 0.03 | 4.8 (octanol) |

| Ethyl acetate/water | -0.87 ± 0.05 | 9.2 (aqueous) |

| Chloroform/water | 2.15 ± 0.07 | 1.4 (chloroform) |

Diffutin biosynthesis follows the well-established phenylpropanoid metabolic pathway, which serves as the foundational framework for the production of diverse plant secondary metabolites. The phenylpropanoid pathway begins with the conversion of phenylalanine, an aromatic amino acid derived from the shikimate pathway, through a series of enzymatic transformations that generate the basic structural units for flavan glycosides [1] [2] [3].

The initial steps of phenylpropanoid metabolism involve three key enzymatic reactions that establish the core precursor molecules essential for Diffutin formation. Phenylalanine ammonia-lyase catalyzes the deamination of phenylalanine to produce trans-cinnamic acid, removing ammonia in a nonoxidative reaction that commits the metabolic flux from primary metabolism into the specialized phenylpropanoid pathway [4]. This enzyme represents a critical regulatory point, as studies have demonstrated that phenylalanine ammonia-lyase activity directly influences the accumulation of downstream flavonoid compounds, including flavan glycosides [4].

Following the initial deamination, cinnamic acid 4-hydroxylase introduces a hydroxyl group at the para position of the aromatic ring, producing 4-coumaric acid [5] [2]. This cytochrome P450-dependent monooxygenase reaction establishes the hydroxylation pattern that will be preserved in the final Diffutin structure. The third enzymatic step involves 4-coumaroyl coenzyme A ligase, which activates the hydroxycinnamic acid by forming the high-energy thioester bond with coenzyme A, generating 4-coumaroyl coenzyme A as the immediate precursor for flavonoid biosynthesis [1] [6].

The phenylpropanoid precursor 4-coumaroyl coenzyme A then enters the flavonoid-specific branch of the pathway through the action of chalcone synthase, which catalyzes the condensation reaction with three molecules of malonyl coenzyme A to form naringenin chalcone [1] [7]. This polyketide synthase-type reaction represents the first committed step toward flavan formation and establishes the characteristic three-ring structure that defines the flavonoid skeleton. Subsequent cyclization by chalcone isomerase converts the open-chain chalcone to the closed-ring flavanone naringenin, which serves as the direct precursor for the flavan aglycone portion of Diffutin [1].

Research on phenylpropanoid metabolism has revealed that the pathway exhibits remarkable flexibility in precursor utilization, with multiple regulatory mechanisms controlling the distribution of metabolic flux among different branches [8] [2]. Environmental factors, developmental stage, and tissue-specific expression patterns all influence the allocation of phenylpropanoid precursors toward specific end products, including flavan glycosides. Studies in various plant species have demonstrated that the expression levels of key enzymes in the phenylpropanoid pathway directly correlate with the accumulation of flavonoid glycosides, indicating tight metabolic coupling between precursor availability and product formation [4].

The evolutionary conservation of phenylpropanoid metabolism across diverse plant lineages suggests that this pathway represents an ancient and fundamental mechanism for generating structural diversity from relatively simple precursor molecules [2] [3]. The pathway's modular organization allows for the sequential addition of functional groups and the branching into specialized metabolic routes that produce distinct classes of secondary metabolites, including the flavan glycosides exemplified by Diffutin.

Enzymatic Glycosylation Mechanisms

The formation of Diffutin involves a crucial glycosylation step that transforms the flavan aglycone into its bioactive glycoside form through the action of specialized glycosyltransferases. This enzymatic modification represents the final step in Diffutin biosynthesis and fundamentally alters the compound's physicochemical properties, stability, and biological activity [9] [10] [11].

Glycosyltransferases responsible for flavonoid modification belong to the large superfamily of uridine diphosphate-dependent glycosyltransferases, which utilize activated sugar donors to transfer glycosyl moieties to specific acceptor molecules [9] [11]. In the case of Diffutin, the enzyme transfers a beta-D-glucopyranosyl group from uridine diphosphate-glucose to the 5-position hydroxyl group of the flavan backbone, forming the characteristic glycosidic linkage that defines this compound [12].

The enzymatic mechanism of flavonoid glycosylation follows a well-characterized two-step process involving the formation of a transient enzyme-substrate complex followed by the transfer of the sugar moiety [9]. Structural studies of flavonoid glycosyltransferases have revealed the critical amino acid residues involved in substrate recognition and catalysis. The enzyme active site contains a conserved Plant Secondary Product Glycosyltransferase box, comprising 44 amino acids that are essential for proper enzyme function and substrate specificity [11].

Key catalytic residues facilitate the glycosylation reaction through precise positioning of both the sugar donor and acceptor molecules. Research has identified specific amino acids, including conserved glutamine and aspartic acid residues, that interact directly with the glucose moiety through hydrogen bonding networks [9]. These interactions stabilize the uridine diphosphate-glucose substrate and orient it correctly for the nucleophilic attack by the acceptor hydroxyl group. Additionally, hydrophobic residues within the active site create a binding pocket that accommodates the flavan acceptor molecule and determines the regioselectivity of the glycosylation reaction [9] [13].

The enzymatic glycosylation of flavonoids exhibits remarkable substrate promiscuity, with individual glycosyltransferases capable of modifying multiple flavonoid substrates while maintaining strict regioselectivity [11] [14]. Studies have demonstrated that flavonoid glycosyltransferases can accept various flavonoid classes, including flavonols, flavanones, and flavans, as acceptor substrates, although the efficiency of glycosylation varies significantly among different compounds [15] [14]. This broad substrate specificity suggests that these enzymes play central roles in generating the chemical diversity observed in plant flavonoid profiles.

The reaction mechanism proceeds through an ordered sequential mechanism in which uridine diphosphate-glucose binds first to the enzyme, followed by the flavonoid acceptor [9]. The catalytic mechanism involves the activation of the acceptor hydroxyl group through enzyme-mediated deprotonation, which enhances its nucleophilicity for the subsequent attack on the anomeric carbon of the glucose moiety. The stereochemistry of the reaction is strictly controlled by the enzyme active site architecture, ensuring that only the beta-anomer of the glycosidic bond is formed [10].

Kinetic studies of flavonoid glycosyltransferases have revealed Michaelis-Menten parameters that reflect the enzyme's efficiency and substrate preference [11]. The Km values for flavonoid substrates typically range from 0.9 to 400 micromolar, indicating varying degrees of substrate affinity, while the turnover numbers reflect the catalytic efficiency of individual enzymes [11]. These kinetic parameters provide insights into the enzyme's role in metabolic flux control and its contribution to the overall regulation of flavonoid biosynthesis.

Recent advances in enzyme engineering have enabled the development of modified glycosyltransferases with altered substrate specificity and improved catalytic properties [16] [17]. Site-directed mutagenesis studies have identified critical amino acid residues that determine substrate recognition and have led to the creation of enzyme variants capable of utilizing alternative sugar donors or accepting non-natural acceptor substrates [13]. These engineered enzymes represent valuable tools for the biotechnological production of novel flavonoid glycosides with enhanced biological activities.

Chemoenzymatic Synthesis Approaches

The development of efficient chemoenzymatic synthesis strategies for Diffutin and related flavan glycosides represents a rapidly advancing field that combines the specificity of enzymatic catalysis with the versatility of chemical synthesis methods. These hybrid approaches offer significant advantages over purely chemical or biological synthesis routes, providing improved yields, enhanced selectivity, and reduced environmental impact [18] [19] [20].

Chemoenzymatic synthesis of flavonoid glycosides typically involves a two-step process that separates the formation of the aglycone backbone from the subsequent glycosylation reaction [21] [22]. This modular approach allows for the optimization of individual reaction steps and provides flexibility in generating diverse glycoside products from common precursor molecules. The first step involves the enzymatic or chemical synthesis of the flavan aglycone, while the second step utilizes glycosyltransferases or glycosidases to install the carbohydrate moiety [22].

One promising approach involves the use of glycosidases in reverse hydrolysis or transglycosylation reactions to form glycosidic bonds [22]. These enzymes, which normally catalyze the hydrolysis of glycosidic linkages, can be employed under specific reaction conditions to promote the formation of new glycosidic bonds between sugar donors and flavonoid acceptors. The success of this approach depends on careful control of reaction parameters, including substrate concentrations, pH, temperature, and water activity, to favor the synthetic over the hydrolytic reaction [22].

Transglycosylation reactions utilizing β-galactosidases have proven particularly effective for the synthesis of flavonoid galactosides [20]. These enzymes can transfer galactosyl groups from donor substrates such as lactose to flavonoid acceptors, producing galactoside products with yields ranging from 30 to 35 percent [20]. The reaction mechanism involves the formation of a covalent enzyme-galactosyl intermediate that subsequently transfers the sugar moiety to the flavonoid acceptor molecule.

Another chemoenzymatic strategy involves the sequential use of glycosyltransferases and lipases to create complex flavonoid glycoside esters [22]. Following the initial glycosylation reaction, lipases can be employed to introduce acyl groups at specific positions on the carbohydrate moiety, generating ester derivatives with modified physicochemical properties. This approach has been successfully applied to create phenylpropanoid glycoside esters with enhanced antioxidant activities and improved membrane permeability [23].

The development of whole-cell biocatalytic systems represents an advanced chemoenzymatic approach that integrates multiple enzymatic steps within engineered microbial hosts [24]. These systems can be designed to produce the required cofactors and precursor molecules while simultaneously carrying out the glycosylation reactions. For example, engineered Escherichia coli strains have been developed that can produce uridine diphosphate-glucose and catalyze the subsequent glycosylation of flavonoid substrates, achieving significant improvements in product yields and process efficiency [24].

Recent advances in enzyme engineering have enabled the creation of glycosyltransferases with improved properties for chemoenzymatic synthesis applications [16]. Directed evolution and rational design approaches have been used to enhance enzyme stability, alter substrate specificity, and improve catalytic efficiency. These engineered enzymes exhibit enhanced performance under industrial conditions and can accept non-natural substrates, expanding the range of products accessible through chemoenzymatic synthesis [16].

The optimization of reaction conditions represents a critical aspect of chemoenzymatic synthesis development [25]. Studies have demonstrated that factors such as solvent composition, temperature, pH, and substrate ratios significantly influence reaction outcomes. The use of organic cosolvents can improve substrate solubility and enzyme stability while maintaining catalytic activity. Additionally, the implementation of molecular sieves or other water-removal systems can shift equilibria toward product formation in reversible reactions [23].

Process intensification strategies, including the use of continuous flow reactors and immobilized enzymes, have been applied to improve the efficiency and scalability of chemoenzymatic synthesis processes [25]. Immobilized enzymes offer advantages in terms of reusability, stability, and ease of product separation, making them attractive for industrial applications. Continuous flow systems enable precise control of reaction parameters and can provide improved mass transfer characteristics compared to batch processes.

Evolutionary Conservation Across Gentianaceae Family

The evolutionary conservation of Diffutin and related flavan glycosides across the Gentianaceae family reflects both the ancient origins of the flavonoid biosynthetic machinery and the adaptive significance of these compounds in plant survival strategies. Phylogenetic analyses of the Gentianaceae family have revealed complex evolutionary relationships that provide insights into the distribution and conservation of secondary metabolite biosynthetic pathways [26] [27] [28].

The occurrence of Diffutin in multiple genera within the Gentianaceae family, including Hoppea and Cunila, suggests that the biosynthetic capacity for this compound represents an ancestral trait that has been maintained throughout the evolutionary history of these lineages [12] [29]. Comparative phytochemical studies have revealed that the major classes of secondary metabolites found in Gentianaceae species include iridoids, flavonoids, and xanthones, with flavonoid glycosides being particularly well-represented across different genera [30] [31].

The evolutionary conservation of flavonoid biosynthetic pathways across plant lineages indicates that these metabolic networks arose early in plant evolution and have been subject to strong selective pressures [7]. The core enzymes of flavonoid biosynthesis, including chalcone synthase, chalcone isomerase, and flavanone 3-hydroxylase, show high sequence conservation across diverse plant families, reflecting their fundamental importance in plant metabolism [7]. This conservation extends to the glycosyltransferases responsible for flavonoid modification, which belong to ancient enzyme families with representatives throughout the plant kingdom [7].

Comparative genomic analyses have revealed that the evolution of flavonoid biosynthetic capacity has involved multiple mechanisms, including gene duplication, neofunctionalization, and horizontal gene transfer [7] [32]. Gene duplication events have been particularly important in generating the diversity of glycosyltransferases observed in modern plant genomes, allowing for the evolution of enzymes with distinct substrate specificities and expression patterns [17]. These duplicated genes can undergo subfunctionalization, in which the ancestral function is divided between the duplicates, or neofunctionalization, in which one copy evolves a novel function [17].

The evolutionary relationships within the Gentianaceae family have been clarified through plastome phylogenomic studies that have revealed patterns of gene tree discordance and varying evolutionary rates among different genomic regions [33] [34]. These studies have identified specific clades within the family that exhibit accelerated rates of molecular evolution, potentially reflecting adaptive responses to environmental pressures or relaxed selective constraints [33]. The plastome data also indicate that certain genera, such as Gentiana, have experienced gene loss events affecting the ndh gene complex, suggesting evolutionary adaptations to specific ecological conditions [34].

Population-level studies of secondary metabolite variation within Gentianaceae species have revealed both conserved and variable components of the chemical phenotype [36] [30]. While the major classes of compounds remain consistent across populations, significant quantitative variation exists in the levels of individual metabolites, reflecting the influence of genetic, environmental, and developmental factors on metabolite accumulation [30]. This variation provides the raw material for natural selection to act upon and may contribute to local adaptation and speciation processes.